(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole
Description
(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole (CAS: 212312-33-9) is a chiral PHOX (phosphino-oxazoline) ligand widely employed in asymmetric catalysis. Its structure combines a rigid indeno-oxazoline backbone with a diphenylphosphanyl group at the 2-position of the phenyl ring, enabling coordination to transition metals (e.g., Cu, Pd, Rh) to form enantioselective catalysts . The compound is synthesized with high enantiomeric excess (99% ee) and purity (98%), making it a staple in reactions such as allylic alkylation and cyclopropanation . Its stereochemistry, defined by the (3aR,8aS) configuration, is critical for inducing chiral environments in catalytic cycles .
Properties
IUPAC Name |
[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NOP/c1-3-12-21(13-4-1)31(22-14-5-2-6-15-22)26-18-10-9-17-24(26)28-29-27-23-16-8-7-11-20(23)19-25(27)30-28/h1-18,25,27H,19H2/t25-,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXFUKATAROLOT-AHKZPQOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of β-Hydroxyamide Precursors
The oxazole ring formation via cyclodehydration represents a cornerstone of PNInd synthesis. A β-hydroxyamide intermediate, derived from dihydroindane-fused precursors, undergoes intramolecular cyclization under oxidative conditions. For example, treatment of N-(2-hydroxyphenyl-dihydroindane)carboxamide with phenyliodine(III) diacetate (PIDA) in dichloromethane induces dehydrogenation, yielding the oxazole core . Key parameters include:
| Parameter | Value | Impact on Yield/Selectivity |
|---|---|---|
| Oxidant | PIDA (1.1 equiv) | Ensures complete dehydrogenation |
| Solvent | CH₂Cl₂ | Polar aprotic medium favors cyclization |
| Temperature | Room temperature | Minimizes side reactions |
| Reaction Time | 24 hours | Balances conversion and stability |
This method achieves 75–82% yield but requires stringent exclusion of moisture to prevent hydrolysis . Stereochemical control at the 3aR and 8aS positions is achieved using chiral auxiliaries during β-hydroxyamide preparation.
| Component | Specification | Role |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Facilitates C–P bond formation |
| Ligand | XPhos (10 mol%) | Enhances oxidative addition |
| Base | K₃PO₄ (3 equiv) | Neutralizes HBr byproduct |
| Solvent | Toluene/EtOH (4:1) | Balances solubility and reactivity |
This step proceeds with 68–74% yield and retains the stereochemical integrity of the oxazole-indane backbone . Competing proto-deboronation is mitigated by slow addition of the boronic ester.
Asymmetric Catalysis for Enantiomeric Control
The (3aR,8aS) configuration is installed using chiral ruthenium complexes during early synthetic stages. For instance, (η⁶-C₆Me₆)RuCl(PNInd)[SbF₆] serves as a template, where the PNInd ligand’s chirality directs the metal center’s geometry . Post-complexation, ligand displacement with aqueous HCl releases enantiomerically pure PNInd. Critical factors include:
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Chiral Source : (R)-t-leucine-derived oxazoline auxiliaries ensure >98% enantiomeric excess (ee) .
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Metal Coordination : Ru(II) centers favor octahedral geometry, locking the ligand’s stereochemistry .
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Workup : Sequential washes with NH₄PF₆ and diethyl ether remove metal residues.
This approach achieves 85–90% ee but necessitates chromatographic purification to isolate PNInd from byproducts .
One-Pot Tandem Phosphine Catalysis
Emerging methodologies exploit phosphine-mediated domino reactions to streamline synthesis. A mixed double-Michael addition between β-amino alcohol and electron-deficient acetylene , catalyzed by 1,3-bis(diphenylphosphino)propane (DPPP), forms the oxazolidine intermediate . Subsequent oxidation with tert-butyl hydroperoxide (TBHP) converts oxazolidine to oxazole.
| Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Michael Addition | DPPP (10 mol%), CH₃CN, 80°C | Forms oxazolidine (90% yield) |
| Oxidation | TBHP (3 equiv), I₂ (10 mol%) | Yields oxazole (75% yield) |
While efficient, this method struggles with diastereoselectivity (<50% de) unless chiral β-amino alcohols are employed .
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods across critical parameters:
| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclodehydration | 75–82 | 85–90 | Moderate | High |
| Cross-Coupling | 68–74 | 90–95 | High | Moderate |
| Asymmetric Catalysis | 60–65 | >98 | Low | Low |
| Tandem Catalysis | 70–75 | 50–60 | High | High |
Cyclodehydration and Cross-Coupling strike the best balance between yield and stereocontrol, making them preferred for industrial applications. Asymmetric Catalysis , despite superior ee, is limited by ruthenium’s cost and complex purification .
Mechanism of Action
The mechanism by which (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole exerts its effects is largely dependent on its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The oxazole ring and indane framework can interact with biological macromolecules, influencing their activity and function. These interactions often involve hydrogen bonding, π-π stacking, and coordination bonds.
Comparison with Similar Compounds
Structural and Electronic Variations
The compound’s analogs differ in substituents, backbone rigidity, and stereoelectronic properties. Below is a comparative analysis:
Key Comparative Findings
- Electronic Flexibility : The diphenylphosphanyl group in the target compound provides stronger π-backbonding to metals compared to oxazoline-only ligands (e.g., bis-oxazolines), improving catalytic activity in electron-deficient systems .
- Steric Control : Bis-oxazolines (e.g., 4d, 4e) exhibit superior rigidity due to their linkers, enabling precise stereochemical control in crowded transition states . In contrast, the target compound balances moderate steric bulk with electronic versatility .
- Enantioselectivity: Compounds with larger chiral pockets, such as the diphenylpropane-bridged bis-indenooxazole, achieve higher enantioselectivity (>99% ee) in hydrogenation but suffer from synthetic complexity .
- Substituent Effects: Electron-withdrawing groups (e.g., Br in bromopyridyl analogs) enhance electrophilicity at metal centers, favoring cross-coupling reactions , whereas electron-donating groups (e.g., isoquinoline) improve stability in oxidative conditions .
Catalytic Performance Data
| Reaction Type | Ligand | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| Allylic Alkylation | (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl] | 92 | 95 | Cu(OTf)₂, CH₂Cl₂, 25°C |
| Diels-Alder | Bis-oxazoline (4d) | 88 | 98 | Mg(ClO₄)₂, toluene, -40°C |
| Hydrogenation | Diphenylpropane-bridged bis-indenooxazole | 85 | 99 | Rh(cod)₂BF₄, H₂ (50 bar), MeOH |
| Suzuki-Miyaura | Bromopyridyl-indenooxazole | 78 | N/A | Pd(OAc)₂, K₂CO₃, H₂O/EtOH |
Biological Activity
(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole is a phosphine-containing compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H22NOP
- Molecular Weight : 419.45 g/mol
- CAS Number : 212312-33-9
- PubChem CID : 102122235
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a ligand in catalysis and potential therapeutic applications. The following sections summarize key findings from the literature.
The compound acts primarily as a ligand in transition metal-catalyzed reactions. Its phosphine group enhances the reactivity of metal complexes, facilitating various organic transformations. This property is particularly useful in asymmetric synthesis and catalysis.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of phosphine derivatives. These compounds may mitigate neurodegenerative processes by modulating oxidative stress and inflammation pathways. Investigations into similar compounds have shown promise in models of diseases like Alzheimer's and Parkinson's.
Case Studies
- Asymmetric Synthesis : A study demonstrated that this compound can be utilized as a chiral ligand for the asymmetric hydrogenation of ketones. The results showed high enantioselectivity and yield, indicating its potential in pharmaceutical applications.
- Anticancer Screening : In vitro assays comparing various phosphine ligands revealed that those structurally similar to this compound exhibited significant cytotoxicity against several cancer cell lines. Further research is needed to confirm the specific activity of this compound.
Data Table: Biological Activity Summary
Scientific Research Applications
Applications in Catalysis
1. Asymmetric Catalysis
The compound has shown significant potential as a ligand in asymmetric catalysis. It has been utilized in several catalytic reactions to enhance enantioselectivity. For instance, it has been employed in the catalytic asymmetric synthesis of various chiral compounds, including pharmaceuticals and agrochemicals. The unique stereochemical properties of this ligand facilitate the formation of chiral centers in substrates that would otherwise yield racemic mixtures.
2. Transition Metal Complexes
(3aR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole can form stable complexes with transition metals such as palladium and rhodium. These complexes are essential in various organic transformations, including cross-coupling reactions like Suzuki and Heck reactions. The efficiency of these reactions is often enhanced by the use of this specific ligand due to its steric and electronic properties.
Applications in Material Science
1. Organic Electronics
Research indicates that this compound may be useful in the development of organic electronic devices. Its phosphine functional group can contribute to the charge transport properties necessary for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through structural modifications makes it a candidate for further exploration in this field.
2. Coordination Polymers
The compound's ability to coordinate with metal ions allows for the synthesis of coordination polymers that exhibit interesting magnetic and luminescent properties. These materials can be explored for applications in sensors and data storage devices.
Biological Applications
1. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Research is ongoing to evaluate its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
2. Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Its phosphine moiety can interact with active sites of certain enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity plays a crucial role.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Asymmetric Synthesis | Evaluate enantioselectivity in catalytic reactions | Achieved up to 95% ee in the synthesis of chiral alcohols using this ligand |
| Investigation of Transition Metal Complexes | Assess efficiency in cross-coupling reactions | Enhanced reaction rates compared to traditional ligands; demonstrated broad substrate scope |
| Anticancer Activity Assessment | Determine cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation |
Chemical Reactions Analysis
Asymmetric Allylic Alkylation
PIndDX forms highly enantioselective palladium complexes for allylic alkylation reactions. In Pd-catalyzed transformations, the ligand coordinates via its phosphorus and nitrogen atoms, creating a chiral environment that directs substrate orientation.
Example Reaction:
Allylic alkylation of 1,3-dimethylallyl acetate with sodium dimethyl malonate:
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Catalyst: Pd/PIndDX
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Enantioselectivity: 89.5% ee
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Conditions: Mild, room temperature
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Mechanism: Oxidative addition of the allylic substrate to Pd(0), followed by nucleophilic attack under stereochemical guidance from PIndDX .
Ni(0)-Mediated Allylic Amination
PIndDX enhances Ni(0)-catalyzed intramolecular allylic amination, a reaction critical for synthesizing nitrogen-containing heterocycles like vinylglycinol derivatives.
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Substrate: Allylic acetates with pendant amine groups
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Enantioselectivity: Up to 51% ee
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Key Advantage: Compatibility with Ni(0), a less-explored metal for this transformation .
Asymmetric Hydrogenation
PIndDX-Ru complexes catalyze the hydrogenation of α,β-unsaturated carbonyl compounds with high enantioselectivity.
Representative Reaction:
Hydrogenation of (E)-β-aryl-α,β-unsaturated esters:
| Substrate | Product Enantioselectivity | Metal Center | Reference |
|---|---|---|---|
| (E)-Methyl cinnamate | >95% ee | Ru(II) |
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Mechanism: Substrate coordination to Ru via the olefin, followed by stereoselective hydrogen transfer.
Cross-Coupling Reactions
PIndDX facilitates enantioselective cross-couplings, such as Suzuki-Miyaura and Heck reactions, by stabilizing reactive metal intermediates.
Case Study: Asymmetric Suzuki-Miyaura Coupling
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Catalyst: Pd/PIndDX
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Substrates: Aryl halides and arylboronic acids
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Enantioselectivity: Up to 92% ee for biaryl products
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Optimized Conditions: DMF, 80°C, K2CO3 base.
Cyclopropanation
PIndDX-Cu complexes enable enantioselective cyclopropanation of alkenes with diazo compounds.
Example:
Cyclopropanation of styrene with ethyl diazoacetate:
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Catalyst: Cu(I)/PIndDX
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Enantioselectivity: 87% ee (trans isomer)
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Yield: 78%
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Steric Control: Rigid ligand structure prevents undesired side reactions.
Comparison with Related Ligands
PIndDX outperforms simpler PHOX ligands in steric and electronic tuning due to its fused indane-oxazole core.
| Ligand | Reaction Type | Enantioselectivity | Reference |
|---|---|---|---|
| PIndDX | Allylic Alkylation (Pd) | 89.5% ee | |
| (S)-BINAP | Allylic Alkylation (Pd) | 75% ee | |
| PIndDX | Hydrogenation (Ru) | >95% ee | |
| Josiphos | Hydrogenation (Ru) | 85% ee |
Mechanistic Insights
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Coordination Mode: PIndDX binds metals via P (σ-donor) and N (π-acceptor), creating a distorted square-planar geometry critical for enantiocontrol .
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Steric Effects: The indane backbone restricts rotational freedom, stabilizing transition states with defined stereochemistry .
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Electronic Tuning: Electron-withdrawing oxazole enhances metal-ligand bond strength, improving catalyst longevity.
Recent Advances
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Modified Derivatives: Substituents on the oxazole or phosphine moieties fine-tune reactivity for specific substrates (e.g., bulky groups for hindered alkenes).
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Hybrid Catalysts: Immobilized PIndDX on silica supports enables recyclable catalysts without significant loss in activity .
PIndDX’s versatility in asymmetric catalysis stems from its unique stereoelectronic profile, enabling breakthroughs in pharmaceutical and agrochemical synthesis. Ongoing research focuses on expanding its substrate scope and improving catalytic efficiency through structural modifications.
Q & A
Q. What are the critical considerations for synthesizing (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole with high stereochemical purity?
Methodological Answer :
- Chiral Auxiliary Use : Employ enantiopure starting materials (e.g., stereochemically defined oxazole precursors) to control the 3aR,8aS configuration .
- Catalytic Asymmetric Synthesis : Utilize transition-metal catalysts (e.g., Pd or Rh) with chiral ligands to enhance stereoselectivity during cyclization steps .
- Purification : Use preparative HPLC with chiral stationary phases or crystallization in non-polar solvents to isolate the desired stereoisomer .
- Validation : Confirm stereochemical integrity via H/C NMR coupling constants and X-ray crystallography .
Q. How can researchers characterize the electronic properties of this compound for ligand design in catalysis?
Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict donor-acceptor behavior .
- Spectroscopy : UV-Vis spectroscopy to assess π→π* transitions in the oxazole ring, and cyclic voltammetry to measure redox potentials .
- Phosphine Basicity : Titrate with HCl in anhydrous THF to determine the phosphine’s Lewis basicity, critical for metal coordination .
Advanced Research Questions
Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved for structural confirmation?
Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature H NMR to detect conformational exchange (e.g., ring puckering in the dihydroindane moiety) that may obscure splitting patterns .
- 2D NMR Techniques : Use HSQC, HMBC, and NOESY to assign ambiguous proton environments and verify spatial proximity of substituents .
- Crystallographic Validation : Compare experimental X-ray data with predicted structures from molecular modeling to resolve ambiguities .
Q. What experimental strategies address instability during catalytic applications (e.g., ligand decomposition under oxidative conditions)?
Methodological Answer :
- Stabilization Techniques : Store the compound under inert gas (N or Ar) and use stabilizing additives (e.g., BHT) to prevent oxidation of the diphenylphosphanyl group .
- In Situ Monitoring : Employ operando Raman spectroscopy or mass spectrometry to track ligand degradation during catalysis .
- Ligand Tuning : Introduce electron-withdrawing groups (e.g., CF) to the phenyl rings to enhance oxidative stability without compromising catalytic activity .
Q. How can researchers evaluate the compound’s efficacy in asymmetric catalysis while minimizing enantiomeric cross-talk?
Methodological Answer :
- Substrate Scope Screening : Test the ligand with diverse substrates (e.g., prochiral alkenes, ketones) to assess enantioselectivity trends .
- Kinetic Resolution Studies : Use racemic substrates to measure the ligand’s ability to differentiate enantiomers via ratios .
- Mechanistic Probes : Isotope labeling (e.g., O in oxazole) or kinetic isotope effects (KIEs) to identify rate-determining steps and stereochemical bottlenecks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
